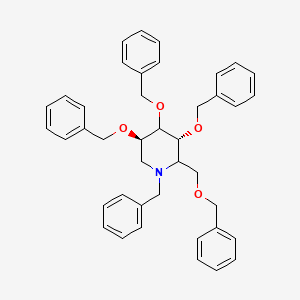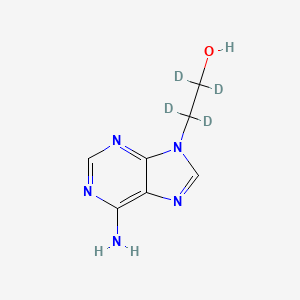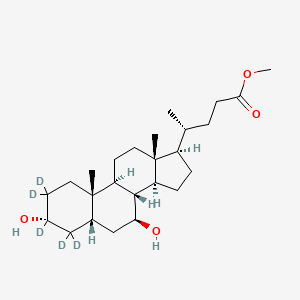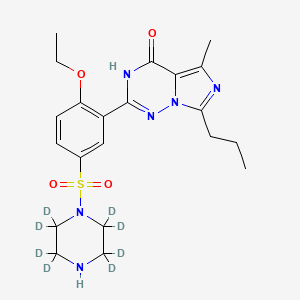
Mefenamic Acid-d3 (major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mefenamic Acid-d3 (major) is a deuterated form of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain. The deuterium atoms replace three hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a deuterium source and a catalyst .
Industrial Production Methods: Industrial production of Mefenamic Acid-d3 (major) typically involves large-scale catalytic exchange reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: Mefenamic Acid-d3 (major) undergoes similar chemical reactions as its non-deuterated counterpart, including:
Oxidation: In the presence of oxidizing agents, mefenamic acid can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert mefenamic acid to its reduced forms.
Substitution: Substitution reactions can occur where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives .
Scientific Research Applications
Mefenamic Acid-d3 (major) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of mefenamic acid in various conditions.
Biology: Employed in metabolic studies to trace the metabolic pathways of mefenamic acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mefenamic acid.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes.
Mechanism of Action
Mefenamic Acid-d3 (major) exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, mefenamic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Diclofenac: An NSAID with potent anti-inflammatory effects.
Uniqueness: Mefenamic Acid-d3 (major) is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research for studying the pharmacokinetics and metabolism of mefenamic acid. The deuterium atoms can provide insights into the stability and behavior of the compound under various conditions .
Properties
CAS No. |
1189707-81-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
244.308 |
IUPAC Name |
2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3 |
InChI Key |
HYYBABOKPJLUIN-FIBGUPNXSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Synonyms |
2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3; Mefacit-d3; Mefenacid-d3; Mephenamic Acid-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)





![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)
![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide](/img/structure/B562759.png)


